N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide

NLRP3 inflammasome scaffold hopping structural isomer

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide (CAS 955255-08-0) is a synthetic sulfonamide featuring a 5‑oxopyrrolidine (γ‑lactam) core N‑substituted with a 4‑ethoxyphenyl group and a 4‑methoxybenzenesulfonamide moiety connected via a methylene linker. Its molecular formula is C₂₀H₂₄N₂O₅S (MW 404.48).

Molecular Formula C20H24N2O5S
Molecular Weight 404.48
CAS No. 955255-08-0
Cat. No. B2396444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide
CAS955255-08-0
Molecular FormulaC20H24N2O5S
Molecular Weight404.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H24N2O5S/c1-3-27-18-6-4-16(5-7-18)22-14-15(12-20(22)23)13-21-28(24,25)19-10-8-17(26-2)9-11-19/h4-11,15,21H,3,12-14H2,1-2H3
InChIKeyBMFBTGVZWVUNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide (CAS 955255-08-0): Structural Identity and Class Context


N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide (CAS 955255-08-0) is a synthetic sulfonamide featuring a 5‑oxopyrrolidine (γ‑lactam) core N‑substituted with a 4‑ethoxyphenyl group and a 4‑methoxybenzenesulfonamide moiety connected via a methylene linker . Its molecular formula is C₂₀H₂₄N₂O₅S (MW 404.48). The compound belongs to the pyrrolidine‑sulfonamide class, which has been extensively claimed in patents as urotensin‑II antagonists [1], Factor Xa inhibitors [2], and TRPV4 antagonists [3]. Notably, it shares the identical molecular formula with MCC950 (CP‑456773), a well‑characterized NLRP3 inflammasome inhibitor, but possesses a fundamentally different scaffold, replacing MCC950's sulfonylurea‑hexahydroindacene core with a pyrrolidinone‑sulfonamide architecture.

Why Generic Substitution Fails for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide (CAS 955255-08-0)


Although numerous pyrrolidine‑sulfonamide analogs share the same 1‑(4‑ethoxyphenyl)‑5‑oxopyrrolidine core, the benzenesulfonamide substituent is the critical driver of pharmacological divergence. The 4‑methoxy group on the benzenesulfonamide ring alters both electronic character (Hammett σₚ = –0.27 for OCH₃) and hydrogen‑bonding capacity relative to the 4‑chloro (σₚ = +0.23) [1] or 2,5‑difluoro analogs . In the broader pyrrolidine‑sulfonamide class, even minor substituent changes on the sulfonamide aryl ring have produced order‑of‑magnitude shifts in target potency and selectivity [2]. Furthermore, the compound is a structural isomer of MCC950 (same C₂₀H₂₄N₂O₅S formula but entirely different scaffold [3]); the two cannot be considered interchangeable. Direct experimental comparison data for this specific compound remain absent from the peer‑reviewed literature, making empirical verification mandatory before any analog substitution in a research protocol.

Product‑Specific Quantitative Evidence Guide for CAS 955255-08-0: Comparator‑Based Differentiation


Structural Isomerism with MCC950: Scaffold Differentiation Defines Biological Target Space

CAS 955255‑08‑0 and MCC950 (CP‑456773, CAS 210826‑40‑7) are structural isomers sharing the identical molecular formula C₂₀H₂₄N₂O₅S (MW 404.48) [1]. However, MCC950 contains a sulfonylurea linkage connecting a hexahydro‑s‑indacene amine to a furan‑2‑sulfonamide, whereas the target compound features a pyrrolidinone‑sulfonamide architecture with a methylene linker. This fundamental scaffold difference precludes target‑space overlap: MCC950 is a validated, potent NLRP3 inflammasome inhibitor (IC₅₀ 7.5–8.1 nM in BMDMs/HMDMs) [2], while the target compound lacks any documented NLRP3 activity. For researchers requiring a pyrrolidine‑sulfonamide scaffold rather than a sulfonylurea, CAS 955255‑08‑0 offers a chemically distinct entry point.

NLRP3 inflammasome scaffold hopping structural isomer sulfonamide

4‑Methoxy vs. 4‑Chloro Benzenesulfonamide: Electronic Modulation of Pharmacophore Potency

Within the 1‑(4‑ethoxyphenyl)‑5‑oxopyrrolidine scaffold series, the benzenesulfonamide para‑substituent dictates the electronic character of the sulfonamide pharmacophore. The target compound bears a 4‑methoxy group (Hammett σₚ = –0.27, electron‑donating), whereas the closest commercially available comparator carries a 4‑chloro substituent (σₚ = +0.23, electron‑withdrawing) [1]. In pyrrolidine‑sulfonamide urotensin‑II antagonists (US 7,019,008), analogous para‑substituent variation on the benzenesulfonamide ring produced potency shifts exceeding 10‑fold in inositol phosphate accumulation assays [2]. While no head‑to‑head biological data exist for this specific pair, the physicochemical divergence predicts differential target binding and ADME properties.

Hammett substituent constant sulfonamide SAR electronic effect pyrrolidine sulfonamide

Methylene‑Linked vs. Directly‑Attached Sulfonamide: Conformational Flexibility and Target Accessibility

CAS 955255‑08‑0 features a methylene (–CH₂–) linker between the pyrrolidine 3‑position and the sulfonamide nitrogen. In contrast, closely related analogs such as N‑(1‑(4‑ethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)pyridine‑3‑sulfonamide (CAS 905686‑61‑5) and N‑(1‑(4‑ethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)thiophene‑2‑sulfonamide attach the sulfonamide directly to the pyrrolidine ring nitrogen . This one‑atom linker difference increases the rotational degrees of freedom and extends the spatial reach of the sulfonamide moiety. In related protease inhibitor series, analogous linker length variations have altered target selectivity profiles by modulating the accessibility of the sulfonamide to deeply buried binding‑site residues [1]. Quantitative conformation‑specific data for this compound are not available in the public domain.

linker length sulfonamide connectivity conformational flexibility structure‑activity relationship

Best Research and Industrial Application Scenarios for CAS 955255‑08‑0


Scaffold‑Hopping Medicinal Chemistry: Pyrrolidine‑Sulfonamide Lead Generation

For programs seeking to replace a sulfonylurea or urea‑based pharmacophore (such as that found in MCC950) with a pyrrolidinone‑sulfonamide scaffold, CAS 955255‑08‑0 provides a chemically distinct structural isomer with the identical molecular formula [1]. This enables clean scaffold‑hopping SAR studies where molecular weight, lipophilicity, and heavy‑atom count are held constant while core architecture is varied.

Sulfonamide Electronic SAR Libraries: 4‑Methoxy Donor Series

The 4‑methoxybenzenesulfonamide moiety (σₚ = –0.27) fills a specific electronic niche in sulfonamide SAR libraries. When assembled alongside the 4‑chloro (σₚ = +0.23) and 2,5‑difluoro analogs built on the identical 1‑(4‑ethoxyphenyl)‑5‑oxopyrrolidine core, this compound completes a Hammett‑parameter‑spanning set for probing electronic effects on target binding [2]. Patent data from related pyrrolidine‑sulfonamide series demonstrate that such systematic electronic variation can yield >10‑fold potency differences [3].

Conformational Probe: Methylene Linker Flexibility Studies

The methylene linker between the pyrrolidine ring and the sulfonamide nitrogen distinguishes CAS 955255‑08‑0 from directly‑attached sulfonamide analogs. This structural feature makes the compound suitable for biophysical studies (e.g., protein‑ligand co‑crystallography or NMR) aimed at understanding how linker flexibility affects sulfonamide occupancy in target binding pockets [4], particularly for Factor Xa or urotensin II receptor programs where the pyrrolidine‑sulfonamide scaffold has established precedent.

Analytical Reference Standard for Isomer‑Specific Method Development

Given that CAS 955255‑08‑0 is a structural isomer of the clinically studied NLRP3 inhibitor MCC950, it can serve as a chromatographic reference standard for developing HPLC or LC‑MS methods that must resolve C₂₀H₂₄N₂O₅S isomers. This is relevant for quality control laboratories verifying the identity and purity of synthesized pyrrolidine‑sulfonamide libraries or confirming the absence of this isomer in MCC950 batches.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.